
(4-Methoxybenzoyl)sulfamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxybenzoyl)sulfamic acid is an organic compound that features a benzoyl group substituted with a methoxy group at the para position and a sulfamic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzoyl)sulfamic acid typically involves the reaction of 4-methoxybenzoic acid with sulfamic acid under specific conditions. One common method includes the use of thionyl chloride to convert 4-methoxybenzoic acid to 4-methoxybenzoyl chloride, which then reacts with sulfamic acid to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methoxybenzoyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 4-methoxybenzyl derivatives.
Substitution: Formation of halogenated 4-methoxybenzoyl compounds.
Aplicaciones Científicas De Investigación
(4-Methoxybenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of (4-Methoxybenzoyl)sulfamic acid involves its interaction with specific molecular targets. The sulfamic acid group can act as a nucleophile, participating in various chemical reactions. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions .
Comparación Con Compuestos Similares
4-Methoxybenzoic Acid: Shares the methoxybenzoyl structure but lacks the sulfamic acid group.
4-Methoxybenzoyl Chloride: A precursor in the synthesis of (4-Methoxybenzoyl)sulfamic acid.
4-Methoxybenzyl Alcohol: Similar structure but with an alcohol group instead of a sulfamic acid group.
Uniqueness: this compound is unique due to the presence of both the methoxybenzoyl and sulfamic acid groups, which confer distinct chemical properties and reactivity. This combination makes it valuable in various synthetic and industrial applications.
Propiedades
Número CAS |
89783-00-6 |
|---|---|
Fórmula molecular |
C8H9NO5S |
Peso molecular |
231.23 g/mol |
Nombre IUPAC |
(4-methoxybenzoyl)sulfamic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-4-2-6(3-5-7)8(10)9-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13) |
Clave InChI |
SUFLDTVDJGNJQY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
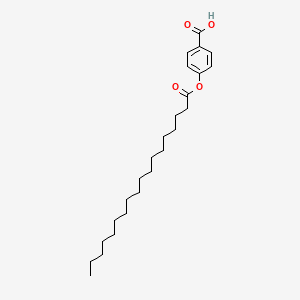
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)

![2,2'-{Octane-1,8-diylbis[(4,5-dihydro-1H-imidazole-2,1-diyl)]}di(ethan-1-ol)](/img/structure/B14373071.png)
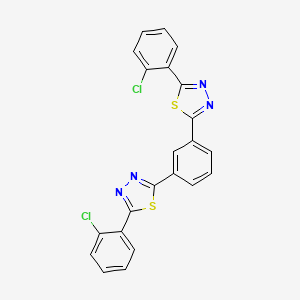
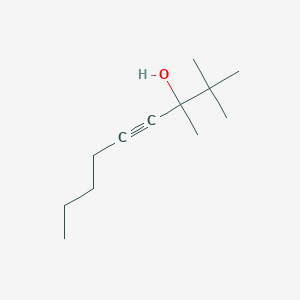
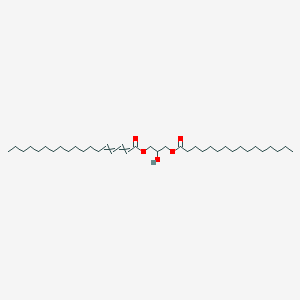
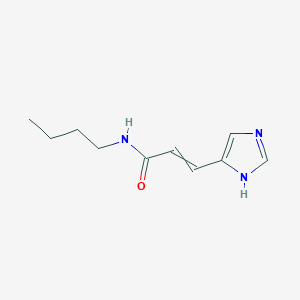
![2-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14373113.png)
![Acetic acid;4,6,6-trimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B14373120.png)


![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)
